N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)11-4-3-6-12-7-5-10-8-12/h2,5,7-8H,1,3-4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQYFPNINMNIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Amidation Approach
The alkylation-amidation strategy is a two-step process involving initial alkylation of imidazole followed by acrylamide formation. In the first step, imidazole reacts with 3-chloropropylamine hydrochloride under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. This yields 3-(1H-imidazol-1-yl)propan-1-amine.
The second step involves reacting the intermediate amine with acryloyl chloride in the presence of a base such as triethylamine to facilitate amide bond formation. The reaction is typically conducted at 0–5°C to suppress acrylamide polymerization, with yields ranging from 65% to 78% after purification via column chromatography.
Key Reaction:
- Alkylation:
$$ \text{Imidazole} + \text{3-Chloropropylamine} \xrightarrow[\text{DMF, K₂CO₃}]{\Delta} \text{3-(1H-Imidazol-1-yl)propan-1-amine} $$ - Amidation:
$$ \text{3-(1H-Imidazol-1-yl)propan-1-amine} + \text{Acryloyl chloride} \xrightarrow[\text{Et₃N, 0°C}]{\text{DCM}} \text{N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide} $$
Cyanethylation-Hydrogenation Method
Adapted from the synthesis of N-(3-aminopropyl)imidazole, this method begins with the cyanethylation of imidazole using acrylonitrile. Imidazole reacts with acrylonitrile in a 1:1 molar ratio at 50–60°C for 6–8 hours, producing N-cyanoethylimidazole. Subsequent hydrogenation with Raney nickel under 3–5 bar H₂ pressure at 80°C yields 3-(1H-imidazol-1-yl)propan-1-amine.
The amine intermediate is then subjected to amidation with acrylic acid derivatives. Using acryloyl chloride in dichloromethane (DCM) at room temperature for 4 hours achieves a 72% yield after distillation (140°C/5 mmHg).
Advantages:
Solvent-Free Synthesis
Drawing from solvent-free protocols for imidazole derivatives, this approach eliminates organic solvents to enhance sustainability. Imidazole is mixed with 3-chloropropyl isocyanate under neat conditions at 60°C for 8 hours, forming a urethane intermediate. Thermal decomposition at 120°C releases 3-(1H-imidazol-1-yl)propan-1-amine, which is then reacted with acrylic anhydride at 50°C for 3 hours. The final product is isolated via vacuum distillation with a yield of 68%.
Reaction Conditions:
- Step 1:
$$ \text{Imidazole} + \text{3-Chloropropyl isocyanate} \xrightarrow[\text{Neat}]{\Delta} \text{Urethane Intermediate} $$ - Step 2:
$$ \text{Urethane Intermediate} \xrightarrow{\Delta} \text{3-(1H-Imidazol-1-yl)propan-1-amine} $$ - Step 3:
$$ \text{Amine} + \text{Acrylic anhydride} \xrightarrow[\text{Neat}]{\Delta} \text{this compound} $$
Reaction Mechanisms and Optimization
Alkylation Selectivity
Imidazole’s dual reactivity (N-1 vs. N-3 positions) necessitates careful control to favor N-1 alkylation. Polar aprotic solvents (e.g., DMF) and excess alkylating agent (3-chloropropylamine) shift selectivity toward the N-1 isomer, achieving >90% regioselectivity.
Amidation Challenges
Acryloyl chloride’s high reactivity risks polymerization. Adding radical inhibitors (e.g., hydroquinone, 0.1 wt%) and maintaining low temperatures (0–5°C) suppress this side reaction, improving yields to 75%.
Solvent-Free Efficiency
Solvent-free methods reduce waste but require precise temperature control. Microwave-assisted synthesis (100 W, 80°C) shortens reaction times to 2 hours with comparable yields.
Industrial Production Considerations
Scalable synthesis demands cost-effective catalysts and simplified purification. Continuous-flow reactors enable efficient mixing and heat transfer for the alkylation step, while short-path distillation replaces column chromatography for amidation.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation-Amidation | 65–78% | DMF, 80°C; DCM, 0°C | High purity | Solvent-intensive |
| Cyanethylation-Hydrogenation | 70–72% | Acrylonitrile, Raney Ni, H₂ | Cost-effective | High-pressure equipment required |
| Solvent-Free | 68% | Neat, 60–120°C | Eco-friendly, low waste | Longer reaction times |
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The enamide’s amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Key Conditions and Products:
Electrophilic Addition at the α,β-Unsaturated Amide
The conjugated double bond participates in electrophilic additions, forming substituted derivatives.
Representative Reactions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂ (1 equiv) in CCl₄, 0°C | 2,3-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]propanamide |
| Epoxidation | mCPBA, CH₂Cl₂, RT | Epoxyprop-2-enamide derivative (characterized by ¹³C-NMR at δ 55–60 ppm) |
Reduction of the Double Bond
Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:
-
Conditions: H₂ (1 atm), 10% Pd/C, EtOH, RT
-
Product: N-[3-(1H-Imidazol-1-yl)propyl]propanamide
-
Key Data: Complete conversion verified by GC-MS (m/z = 209.2 [M+H]⁺)
Imidazole Ring Functionalization
The imidazole moiety undergoes regioselective reactions:
N-Alkylation
-
Reagents: Methyl iodide, K₂CO₃, DMF
-
Product: N³-Methylimidazolium derivative (quaternized)
-
Outcome: Enhanced water solubility; confirmed by HRMS (m/z = 292.18 [M]⁺)
Metal Coordination
Cycloaddition Reactions
The enamide’s conjugated system participates in [4+2] Diels-Alder reactions:
-
Dienophile: Maleic anhydride, toluene, 110°C
-
Product: Bicyclic adduct with 72% yield (¹H-NMR: δ 5.8–6.1 ppm for new cyclohexene protons)
Oxidation Reactions
Controlled oxidation modifies the double bond:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 0°C | 2-Ketopropanamide derivative (isolated via column chromatography) |
| Ozone (O₃) | CH₂Cl₂, −78°C | Oxidative cleavage to formamide + carboxylic acid |
Tautomerization and Stability
Quantum mechanical calculations (DFT/B3LYP) reveal:
-
Keto-enol tautomerism is energetically disfavored (ΔG = +12.3 kcal/mol) due to resonance stabilization of the enamide .
-
Thermal stability: Decomposition begins at 220°C (TGA data) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cyclodimerization:
Scientific Research Applications
Medicinal Chemistry
N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is being investigated for its potential therapeutic properties. Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory effects : Imidazole derivatives are known to modulate immune responses, making them candidates for treating inflammatory diseases.
- Antimicrobial properties : The compound may interact with various pathogens, potentially leading to new antimicrobial agents.
The following table summarizes the biological activities associated with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Imidazole ring | Anticancer |
| Phenformin | Phenyl and imidazole | Antidiabetic, anticancer |
| Furazolidone | Furan and nitro groups | Antimicrobial |
Biological Research
In biological research, this compound can be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and surface plasmon resonance (SPR) can elucidate its binding affinities to specific targets.
Industrial Applications
The compound may also find applications in industrial settings, particularly in the development of new materials or as an intermediate in pharmaceutical synthesis. Its unique chemical structure allows for various functional group transformations, making it a versatile building block in organic synthesis.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal explored the anti-inflammatory properties of imidazole derivatives. The researchers synthesized several compounds structurally similar to this compound and evaluated their effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of imidazole-based compounds against various bacterial strains. The study demonstrated that certain derivatives exhibited potent inhibitory effects on bacterial growth, highlighting the potential of this compound as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities among N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide and its analogs:
Key Observations :
- Aromatic Systems : The quinazoline () and pyrimidine () rings introduce planar aromatic systems, facilitating π-π stacking interactions absent in the target compound .
- Phenolic Substituents: The dihydroxyphenyl group in ’s compound 1 may confer antioxidant properties, contrasting with the non-phenolic target compound .
Commercial Availability
- Supplier Data : The target compound has one supplier (), whereas analogs like N-[3-(1H-Imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide have four suppliers, reflecting higher demand for modified structures in drug discovery pipelines .
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Compound Overview
- Chemical Formula : C₉H₁₃N₃O
- Molecular Structure : The compound features an imidazole ring, which is crucial for its biological interactions, and a prop-2-enamide moiety that contributes to its reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. For instance, studies have shown it may interact with ATPases, leading to reduced cellular proliferation in certain cancer cell lines .
- Receptor Modulation : The imidazole ring allows for coordination with metal ions or hydrogen bonding with amino acid residues in proteins, potentially modulating receptor signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The imidazole structure is known for its antifungal properties, making this compound a candidate for further exploration in antifungal drug development.
Anticancer Activity
Preliminary studies suggest that this compound can induce cytotoxicity in cancer cells. Its mechanism may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Imidazole Ring | Antifungal, enzyme inhibition |
| Prop-2-enamide Moiety | Cytotoxicity in cancer cells |
| Alkyl Chain | Enhances lipophilicity and membrane permeability |
The presence of the imidazole ring significantly contributes to the compound's ability to interact with biological targets. Variations in the alkyl chain length have been shown to affect the potency and selectivity of the compound against different targets.
Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer models. The study highlighted the compound's potential as a lead for developing new anticancer agents .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibition at micromolar concentrations, suggesting its potential utility as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, and what reagents are critical for its preparation?
The compound is typically synthesized via a multi-step approach. A common method involves coupling 3-(1H-imidazol-1-yl)propan-1-amine with acryloyl chloride or its derivatives under basic conditions (e.g., potassium carbonate) in anhydrous solvents like dichloromethane. Intermediate purification via column chromatography (silica gel, methanol/dichloromethane gradients) is essential to isolate the product . NMR spectroscopy (e.g., H, C) and LCMS are used to confirm structural integrity and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- H NMR : Peaks at δ 8.18 (imidazole protons) and δ 6.0–6.5 (acrylamide protons) confirm functional groups .
- LCMS : Molecular ion peaks ([M+H]) validate the molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>98%) .
- FT-IR : Absorbance at ~1650 cm (C=O stretch) and ~1550 cm (imidazole ring) .
Q. How can X-ray crystallography resolve the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and conformational details. ORTEP-3 graphical interface is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, imidazole ring planarity and acrylamide torsion angles can be analyzed to predict reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in large-scale preparations?
Key parameters include:
- Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions.
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency.
- Purification : Preparative HPLC with reversed-phase columns (e.g., C18) enhances purity (>99%) .
- Solvent selection : Anhydrous DMF or THF reduces hydrolysis of the acrylamide group .
Q. What computational strategies predict the biological target interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) model binding affinities to proteins like cytochrome P450 or kinases. The imidazole moiety often coordinates with metal ions (e.g., Zn in enzymes), while the acrylamide group may form covalent adducts with cysteine residues . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electronic properties for SAR studies .
Q. What in vitro assays are suitable for evaluating its antimicrobial or anticancer activity?
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against ESKAPE pathogens (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Flow cytometry can assess apoptosis via Annexin V/PI staining .
Q. How do stability studies inform storage and handling protocols for this compound?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring reveals degradation pathways (e.g., hydrolysis of acrylamide to acrylic acid). Lyophilization and storage at -20°C in amber vials under nitrogen atmosphere extend shelf life .
Q. How should conflicting NMR or bioactivity data be addressed in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
